molecular formula C8H7NS B156179 6-Methylthieno[2,3-b]pyridine CAS No. 1759-30-4

6-Methylthieno[2,3-b]pyridine

Cat. No. B156179
CAS RN: 1759-30-4
M. Wt: 149.21 g/mol
InChI Key: AOQNBQVLAHPFGC-UHFFFAOYSA-N
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Description

“6-Methylthieno[2,3-b]pyridine” is a type of heterocyclic compound . It is a derivative of thieno[2,3-b]pyridine, which is an important class of heterocyclic compounds due to their pharmacological and biological utility .


Synthesis Analysis

A new, effective method has been developed for the synthesis of functionalized thieno[2,3-b]pyridines by multicomponent condensation reactions of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups .


Molecular Structure Analysis

The molecular structure of “6-Methylthieno[2,3-b]pyridine” derivatives has been studied by X-ray structural analysis .


Chemical Reactions Analysis

The synthesis of thieno[2,3-b]pyridines involves multicomponent condensation reactions of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups .


Physical And Chemical Properties Analysis

The physical properties of “6-Methylthieno[2,3-b]pyridine” include its density, color, hardness, melting and boiling points, and electrical conductivity . Its chemical properties include its reactivity and heat of combustion .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

6-Methylthieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds like 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides showed promising results against various microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Another study involved the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting novel molecules as potential anti-inflammatory agents (Moloney, 2001).

Crystallography and Structural Analysis

The crystal structure of 4‐(4‐Bromo­phenyl)‐2,5‐diethoxy­carbonyl‐6‐methyl­thieno­[2,3‐b]­pyridine was studied, providing insights into molecular interactions and stability. The structure is characterized by intermolecular and intramolecular hydrogen bonds, enhancing the understanding of its molecular properties (Armas et al., 2003).

Synthesis of Novel Compounds

A variety of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds were synthesized using 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These synthesized compounds expand the potential applications in pharmaceutical and chemical industries (Bakhite, Al‐Sehemi, & Yamada, 2005).

Use in Pesticides

Pyridine derivatives, including those based on 6-Methylthieno[2,3-b]pyridine, have been explored for their insecticidal properties. One such study demonstrated significant aphidicidal activities, suggesting its potential as an effective insecticide (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Coordination Compounds and Crystal Structures

Research also includes the use of 6-Methylthieno[2,3-b]pyridine as ligands in the synthesis of coordination compounds with metals like Cu(II), Co(II), and Ni(II). The study of these complexes contributes to the field of coordination chemistry and materials science (Halgas et al., 2009).

Antitumor Potential

The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives have been evaluated for their potential antitumor properties. These studies are crucial for understanding the behavior of these compounds in biological systems and their potential use in cancer therapy (Carvalho et al., 2013).

Safety And Hazards

The safety data sheet for “6-Methylthieno[2,3-b]pyridine” indicates that it is highly flammable and harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed, with selected works published in 2015–2019 . This suggests that there is ongoing research in this area, and future directions may include the development of new synthesis methods and further exploration of the pharmacological properties of these compounds.

properties

IUPAC Name

6-methylthieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNBQVLAHPFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylthieno[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
FT Coppo, MM Fawzi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
The triethylamine‐catalyzed reaction of 4‐substituted ethyl 2‐acyl‐3‐amino‐6‐methylthieno[2,3‐b]pyridine‐4‐carboxylates IIIa‐h with 2,2,6‐trimethyl‐4H‐1,3‐dioxin‐4‐one IV gave 4‐…
Number of citations: 10 onlinelibrary.wiley.com
OS Mohamed, EA Al-Taifi, TI El-Emary… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
The work included in this article involves the synthesis of new cyanopyridinethiones as good synthons for new thieno[2,3-b]pyridines with anticipated biological activities. Thus, the …
Number of citations: 12 www.tandfonline.com
EA Bakhite, M Kaur, SK Mohamed, M Akkurt… - IUCrData, 2016 - scripts.iucr.org
The conformation of the title molecule, C19H19N3O4S·C2H6OS, which crystallized as a DMSO solvate, is partially determined by an intramolecular N—H⋯O hydrogen bond, forming an …
Number of citations: 1 scripts.iucr.org
SK Mohamed, JT Mague, M Akkurt, EA Bakhite… - IUCrData, 2017 - scripts.iucr.org
The asymmetric unit of the title compound, C18H15N3O2S, comprises two independent molecules, which differ primarily in the orientations of the acetyl and p-anisyl substituents, each …
Number of citations: 1 scripts.iucr.org
IV Dyachenko, VD Dyachenko… - Chemistry of …, 2019 - Springer
A new, effective method has been developed for the synthesis of functionalized thieno[2,3-b]pyridines by multicomponent condensation reactions of aromatic and heteroaromatic …
Number of citations: 10 link.springer.com
EA Kaigorodova, VK Vasilin, MM Lipunov… - Chemistry of …, 2004 - Springer
Iminophosphoranes containing a thieno[2,3-b]pyridine fragment were obtained through a sequence of reactions: 1) alkylation of 3-cyano-2(1H)-pyridinethiones in alkaline medium by …
Number of citations: 8 link.springer.com
ES Kostenko, EA Kaigorodova… - Russian Chemical Bulletin, 2008 - Springer
3-Amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine was synthesized by the reaction of 2(1H)-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the …
Number of citations: 4 link.springer.com
H Maruoka, K Yamagata… - Liebigs Annalen der …, 1993 - Wiley Online Library
The reaction of 2‐amino‐4,5‐dihydro‐3‐thiophenecarbonitriles 1a–c with ethyl acetoacetate in the presence of titanium(IV) chloride gave the corresponding ethyl 4‐amino‐2,3‐dihydro‐…
NA Haverkate - 2021 - researchspace.auckland.ac.nz
The creation of novel targeted therapies to treat cancer is one of the most challenging problems faced by medicinal chemists today. New drug candidates are ideally potent and selective…
Number of citations: 0 researchspace.auckland.ac.nz
H Novoa de Armas, OM Peeters, NM Blaton… - … Section E: Structure …, 2003 - scripts.iucr.org
The title compound, alternatively named diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, C20H18BrNO4S, crystallizes with two crystallographically …
Number of citations: 3 scripts.iucr.org

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